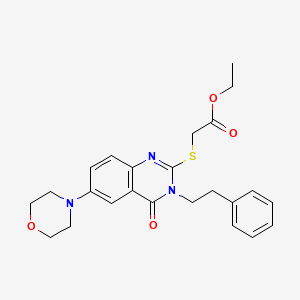

![molecular formula C16H12ClNO3S B2733400 Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate CAS No. 380348-15-2](/img/structure/B2733400.png)

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . They have been used in the design and development of new compounds for various therapeutic applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies depending on the specific substituents attached to the benzothiazole ring . Molecular docking studies have shown that these compounds can exhibit good binding interactions with certain receptors, suggesting their potential as drug candidates .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they have been found to exhibit potent inhibitory activities against certain enzymes . The specific reactions and their outcomes can depend on the particular structure and substituents of the benzothiazole derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure and substituents . Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors of a compound in the body, have been calculated for some benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

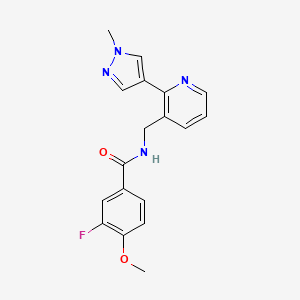

Antimicrobial and Antifungal Activities

Research has demonstrated the synthesis of novel derivatives involving Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate with significant antimicrobial and antifungal properties. These compounds have shown activity against various strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

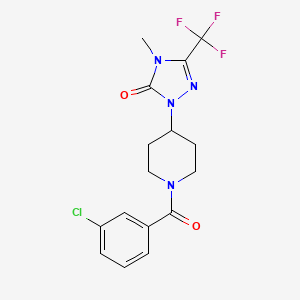

CRTh2 Receptor Antagonist

Another study focused on the hit-to-lead evolution of this compound derivatives, discovering a novel chemotype of CRTh2 receptor antagonist. This research elaborated on the structure-activity relationship (SAR) development and assessed in vitro and in vivo pharmacokinetics and metabolism properties of these compounds (Pothier et al., 2012).

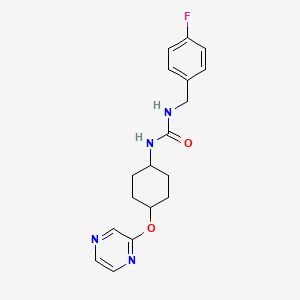

Anticancer Activity

Several studies have synthesized and evaluated the antitumor activities of derivatives of this compound. These compounds were tested against various human tumor cell lines, showing significant anticancer activity. The research highlights the potential of these derivatives in treating neoplastic diseases (Yurttaş et al., 2015).

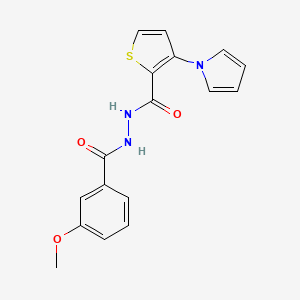

Antioxidant Activity

The antioxidant capacity of this compound derivatives was also investigated. One study demonstrated the ability of these compounds to scavenge free radicals, suggesting their potential use in mitigating oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

Another application is in corrosion inhibition, where derivatives were assessed for their effectiveness in protecting oil well tubular steel in hydrochloric acid solutions. These compounds showed promising results, indicating their potential as corrosion inhibitors for industrial applications (Yadav et al., 2015).

Wirkmechanismus

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that bacteria use for cell-cell communication and to coordinate behaviors such as biofilm formation and virulence production .

Zukünftige Richtungen

Benzothiazole derivatives represent a promising class of compounds for the development of new drugs. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles, as well as further investigating their mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNJGFJJIYZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)

![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)

![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)